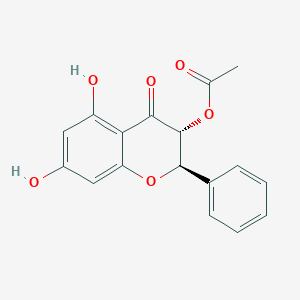
プラエルプトリニンE
概要
説明
Praeruptorin E is a bioactive compound belonging to the angular-type pyranocoumarins, primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-asthmatic, and anti-cancer activities .
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and studying structure-activity relationships.
Biology: Research focuses on its role in modulating biological pathways and its effects on cellular processes.
Medicine: Praeruptorin E exhibits anti-inflammatory, anti-asthmatic, and anti-cancer properties, making it a candidate for drug development. .
Industry: The compound is used in the formulation of herbal medicines and supplements due to its therapeutic benefits
作用機序
プラエルプトリニンEは、いくつかの分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Praeruptorin E is known to interact with various biomolecules. It has been identified as a calcium antagonist , suggesting that it interacts with calcium channels to exert its effects. This interaction can influence various biochemical reactions within the cell, particularly those that are calcium-dependent .
Cellular Effects
Praeruptorin E has been reported to have significant effects on various types of cells. For instance, it has been found to suppress cell proliferation and migration in non-small cell lung cancer (NSCLC) cells . It also influences cell function by impacting cell signaling pathways. For example, it has been found to inhibit the ERK/CTSD signaling pathway in NSCLC cells .
Molecular Mechanism
The molecular mechanism of Praeruptorin E involves its binding interactions with biomolecules and its influence on gene expression. It has been found to significantly suppress the phosphorylation/activation of the ERK1/2 signaling pathway in NSCLC cells . This suggests that Praeruptorin E exerts its effects at the molecular level by interacting with and inhibiting specific enzymes and signaling pathways.
Metabolic Pathways
Praeruptorin E is involved in various metabolic pathways. For instance, it has been found to influence the amounts of endothelium-derived relaxing factors through endothelial-dependent NO-cGMP and prostacyclin pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin E involves several steps, starting from the extraction of the raw material, Peucedanum praeruptorum. The process includes:
Extraction: The roots of Peucedanum praeruptorum are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Praeruptorin E.
Purification: Further purification is achieved through recrystallization or preparative HPLC to obtain pure Praeruptorin E
Industrial Production Methods: Industrial production of Praeruptorin E follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and automated extraction systems ensures higher yield and purity of the compound .
化学反応の分析
反応の種類: プラエルプトリニンEは、以下を含むさまざまな化学反応を起こします。
酸化: 酸化されて異なる誘導体となり、それらは異なる薬理学的特性を示す可能性があります。
還元: 還元反応は官能基を修飾し、生物活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それらの増強されたまたは修飾された薬理学的活性が研究されています .
4. 科学的研究への応用
類似化合物との比較
プラエルプトリニンEは、プラエルプトリニンA、プラエルプトリニンB、プラエルプトリニンCなどの他のピラノクマリンと比較されます。
プラエルプトリニンA: 抗炎症作用と抗癌作用で知られており、クマリン環上の置換基が異なります。
プラエルプトリニンB: 強力な抗炎症効果を示し、構造的に似ていますが、官能基が異なります。
プラエルプトリニンC: カルシウム拮抗薬として作用し、異なる薬理学的活性を持っています
独自性: this compoundは、特にその強い抗炎症作用と抗喘息作用などの独自の薬理学的特性を与える特定の分子構造により、際立っています .
類似化合物のリスト:
- プラエルプトリニンA
- プラエルプトリニンB
- プラエルプトリニンC
- ペウセダノクマリンI
- ペウセダノクマリンII
特性
IUPAC Name |
[(9S,10S)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVJROSOIXJGR-WLISBCLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78478-28-1 | |
| Record name | Praeruptorin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078478281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional uses of Peucedanum praeruptorum Dunn, the plant from which Praeruptorin E is derived?
A1: Peucedanum praeruptorum Dunn has a long history of use in traditional Chinese medicine for addressing respiratory issues. It's been traditionally employed to treat coughs, particularly those accompanied by thick sputum and difficulty breathing, as well as unproductive coughs and upper respiratory tract infections. []
Q2: What is the chemical structure of Praeruptorin E?
A2: Praeruptorin E is a pyranocoumarin characterized as (+)-3'-angeloyl-4'-isovalerylcis-khellactone based on spectral and chemical analyses. [, ]
Q3: What are the main bioactive components found in Peucedanum praeruptorum Dunn, and what are their recognized effects?
A3: The primary active constituents in Peucedanum praeruptorum Dunn are angular-type pyranocoumarins (APs). Among these, (±)-praeruptorin A, (+)-praeruptorin A, (±)-praeruptorin B, (+)-praeruptorin B, and (+)-praeruptorin E stand out. Research indicates that these compounds, along with the crude extract of the herb, exhibit a wide range of pharmacological activities. These include vasorelaxant effects, which help relax blood vessels; cardioprotective properties, shielding the heart from damage; hepatoprotective effects, protecting the liver; anti-tumor activity, and anti-platelet aggregative effects, which prevent blood clots. []
Q4: How does Praeruptorin E influence the Nuclear factor-κB (NF-κB) pathway in the context of asthma?
A4: Studies using an ovalbumin-induced asthma mouse model revealed that Praeruptorin E enhances the suppressive effect of theophylline (a common asthma medication) on NF-κB. This interaction results in reduced inflammation in lung tissue, suggesting a potential mechanism for PE's beneficial effects in asthma treatment. []
Q5: How does Praeruptorin E affect the Pregnane X Receptor (PXR) and its downstream target, CYP3A4?
A5: Research indicates that Praeruptorin E increases the expression of PXR, a nuclear receptor involved in xenobiotic metabolism, and its downstream target gene, CYP3A11 (the mouse homolog of human CYP3A4). This upregulation of the PXR/CYP3A4 pathway was observed in both an asthmatic mouse model and in a human fetal hepatocyte cell culture model. These findings suggest that PE might modulate drug metabolism by influencing this specific pathway. []
Q6: How does Praeruptorin E affect theophylline levels in the body?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis showed that Praeruptorin E reduces the concentration of theophylline and its metabolite, 1,3-dimethyluric acid (1,3-DMU), in rat serum. This suggests that PE might enhance theophylline's elimination from the body, potentially reducing the risk of toxicity associated with theophylline accumulation. []
Q7: What is the significance of the interaction between Praeruptorin E and theophylline in asthma treatment?
A7: Theophylline, a widely used asthma drug, has a narrow therapeutic index, meaning the effective dose is close to the toxic dose, increasing the risk of poisoning. Praeruptorin E shows promise in enhancing theophylline's anti-asthma efficacy while simultaneously mitigating its toxicity. [] This synergistic effect offers a potential avenue for safer and more effective asthma management.
Q8: What are the primary metabolic pathways of Praeruptorin E in the liver?
A8: In both rat and human liver microsomes, Praeruptorin E undergoes metabolism primarily through oxidation and hydrolysis. Oxidation occurs at the C-3' or C-4' substituent of the molecule, while hydrolysis is initiated solely at the C-3' substituent. []
Q9: Can you describe a method for simultaneously quantifying Praeruptorin A, Praeruptorin B, Praeruptorin E, and moisture content in Peucedanum praeruptorum Dunn?
A9: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, offers a rapid and simultaneous method for determining the content of these compounds in the herb. Specifically, the Competitive Adaptive Reweighted Sampling (CARS)-PLS model exhibits superior performance in predicting the quantities of Praeruptorin A, Praeruptorin B, Praeruptorin E, and moisture. []
Q10: How does early bolting in Peucedanum praeruptorum Dunn affect the plant's anatomy and the levels of Praeruptorin A, Praeruptorin B, and Praeruptorin E?
A10: Early bolting in Peucedanum praeruptorum Dunn leads to significant changes in the plant's root anatomy. Bolted plants exhibit larger areas of secondary phloem with more vessels and wood fibers, while unbolted plants show larger areas of pericyclic parenchyma and secondary phloem. Importantly, unbolted plants exhibit higher content of Praeruptorin A, Praeruptorin B, and Praeruptorin E compared to bolted plants. []
Q11: Can fungi influence the production of Praeruptorin A, Praeruptorin B, and Praeruptorin E in Peucedanum praeruptorum Dunn?
A11: Yes, research has shown that certain fungal isolates can influence the levels of these compounds in Peucedanum praeruptorum Dunn. Specifically, a Didymella strain isolated from the plant's roots was found to contain Praeruptorin A, Praeruptorin B, and Praeruptorin E. Furthermore, inoculating Peucedanum praeruptorum Dunn with this fungus influenced the concentration of these active compounds within the plant. []
Q12: How does the pharmacokinetics of Praeruptorin A, Praeruptorin B, Praeruptorin E, and their metabolite khellactone change in rats with acute lung injury?
A12: A comparative pharmacokinetic study using a lipopolysaccharide-induced acute lung injury (ALI) rat model found that khellactone, a common metabolite of Praeruptorin A, B, and E, exhibits decreased exposure (area under the concentration-time curve) in ALI rats compared to healthy rats. Conversely, the pyranocoumarins themselves showed slightly higher systemic exposure in ALI rats. This suggests that ALI might alter the metabolism and/or elimination of these compounds. []
Q13: How is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) applied in Praeruptorin research?
A13: HPLC-MS/MS proves invaluable for identifying and characterizing Praeruptorin E metabolites generated in liver microsomes. By comparing the mass spectral data of the metabolites with the parent compound, researchers can elucidate the metabolic transformations occurring in these systems. [] This technique is essential for understanding the compound's metabolic fate in biological systems.
Q14: Are there HPLC methods for analyzing Praeruptorin E and other related coumarins in Peucedanum praeruptorum Dunn?
A14: Yes, several HPLC methods have been developed. One method uses an Agilent TC-C18(2) column with a methanol-water mobile phase to simultaneously determine the levels of (±)-Praeruptorin A, (±)-Praeruptorin B, and (+)-Praeruptorin E in different processed forms of the herb. [] Another method employs HPLC coupled with MS/MS for chemical profiling of Peucedanum praeruptorum Dunn extracts, leading to the identification of eight pyranocoumarins, including Praeruptorin E. []
Q15: What are the implications of the observed changes in coumarin content and related gene expression during different growth stages of Peucedanum praeruptorum Dunn?
A15: Studies analyzing the expression of key enzyme genes involved in coumarin biosynthesis in Peucedanum praeruptorum Dunn across different growth stages reveal a correlation between gene expression and coumarin content. These findings contribute to a deeper understanding of the molecular mechanisms underlying coumarin biosynthesis in the plant. [] This knowledge can be potentially harnessed for optimizing the production of these valuable compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


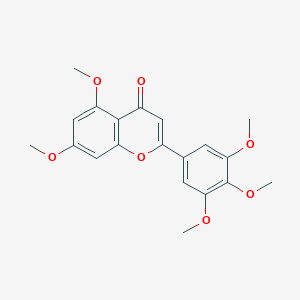
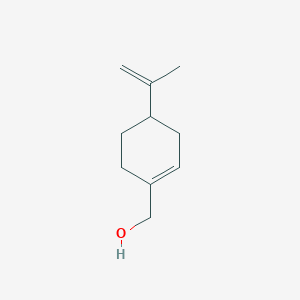
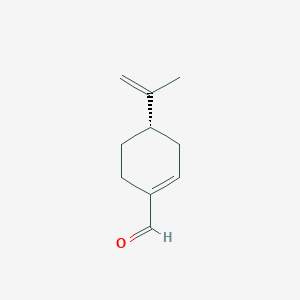

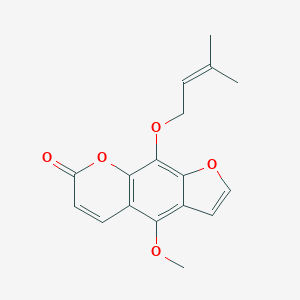
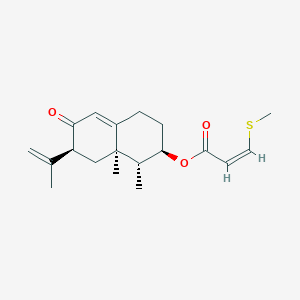
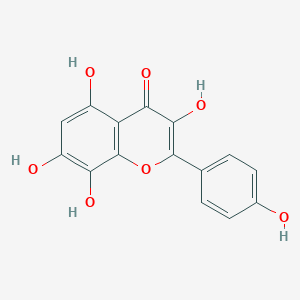

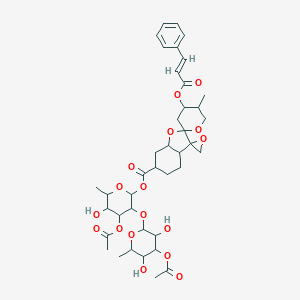

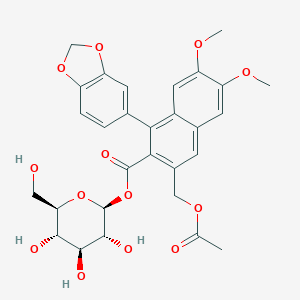

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
